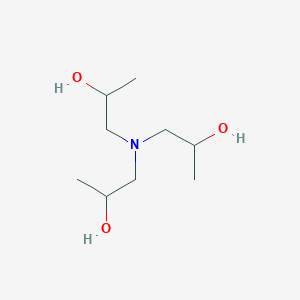
Triisopropanolamine
Cat. No. B086542
Key on ui cas rn:
122-20-3
M. Wt: 191.27 g/mol
InChI Key: SLINHMUFWFWBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05391734
Procedure details


3 g of tris-(2-hydroxypropyl)amine and 1 g of SnO2 doped with sulfuric acid were heated in a manner similar to that described in Example 3 for a period of 1 h at 250° C. There were obtained, in addition to 50 wt % of educt, 30 wt % of N-(2-hydroxypropyl)-2,6-dimethylmorpholine.

[Compound]
Name
SnO2
Quantity
1 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:13])[CH2:3][N:4]([CH2:9][CH:10]([OH:12])[CH3:11])[CH2:5][CH:6](O)[CH3:7].S(=O)(=O)(O)O>>[OH:1][CH:2]([CH3:13])[CH2:3][N:4]1[CH2:9][CH:10]([CH3:11])[O:12][CH:6]([CH3:7])[CH2:5]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(CN(CC(C)O)CC(C)O)C
|
Step Two
[Compound]
|
Name
|
SnO2
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were heated in a manner similar to
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(CN1CC(OC(C1)C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
